A Technical Guide to N-Methoxy-N-methyl-1H-indazole-3-carboxamide: A Versatile Weinreb Amide for Advanced Synthesis
A Technical Guide to N-Methoxy-N-methyl-1H-indazole-3-carboxamide: A Versatile Weinreb Amide for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the demand for reliable and versatile building blocks is paramount. N-Methoxy-N-methyl-1H-indazole-3-carboxamide, a specialized derivative of the pharmacologically significant indazole core, represents a pivotal intermediate for the construction of complex molecular architectures. Its classification as a Weinreb-Nahm amide endows it with unique reactivity, offering a controlled and high-fidelity route to ketones, which are themselves critical precursors to a vast array of bioactive compounds.
This technical guide provides an in-depth exploration of N-Methoxy-N-methyl-1H-indazole-3-carboxamide. Moving beyond a simple datasheet, we will dissect its core properties, provide a detailed and mechanistically-grounded synthesis protocol, and illuminate its primary application in the esteemed Weinreb-Nahm ketone synthesis. The insights herein are designed to empower researchers to leverage this powerful building block with a full understanding of the causality behind its synthesis and application, ensuring predictable and successful outcomes in the laboratory.
Part 1: Core Physicochemical and Structural Characteristics
N-Methoxy-N-methyl-1H-indazole-3-carboxamide is a stable, crystalline solid at room temperature. Its structure is a composite of two key functional domains: the bicyclic aromatic 1H-indazole ring system and the N-methoxy-N-methylamide (Weinreb amide) group. The indazole moiety is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to participate in various biological interactions.[1] The Weinreb amide, however, is the cornerstone of this molecule's synthetic utility, providing a stable yet reactive handle for carbon-carbon bond formation.
The inherent stability of the Weinreb amide functionality, compared to more reactive acylating agents like acid chlorides or anhydrides, allows for its storage and handling under standard laboratory conditions.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 205.21 g/mol | [2][4][5][6] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [2][4][5] |
| CAS Number | 351457-12-0 | [2][4][5][7] |
| Appearance | Crystalline Solid / Powder | [8][9] |
| Common Synonyms | 1H-Indazole-3-(N-methoxy-methyl)carbamide | [5][7] |
| Storage | Room Temperature, Sealed in Dry Conditions | [2][3] |
Part 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide is most effectively achieved via the coupling of its parent carboxylic acid with N,O-dimethylhydroxylamine. This process, a standard amidation reaction, relies on the activation of the carboxylic acid to facilitate nucleophilic attack by the hydroxylamine derivative.
Principle: The carboxylic acid group of 1H-Indazole-3-carboxylic acid is converted into a more reactive species by a coupling agent. This activated intermediate is then readily attacked by the nitrogen atom of N,O-dimethylhydroxylamine, forming the stable amide bond after a series of proton transfers and elimination of byproducts.
Causality Behind Experimental Choices
-
Starting Material: 1H-Indazole-3-carboxylic acid. This precursor is chosen for its rigid, bicyclic structure, which serves as a valuable scaffold in drug design. Its carboxylic acid handle is an ideal point for chemical modification.[9]
-
Reagent: N,O-Dimethylhydroxylamine hydrochloride. This specific hydroxylamine derivative is the defining reagent for creating a Weinreb amide.[8][10] The resulting N-methoxy-N-methylamide structure is uniquely capable of stabilizing the key intermediate in subsequent reactions (see Part 3). The hydrochloride salt form enhances its stability and ease of handling.[10]
-
Coupling Agents (EDC/HOBt): While other methods exist, the combination of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (Hydroxybenzotriazole) is a field-proven system for minimizing side reactions and promoting high-yield amide bond formation. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an activated ester, which is less prone to racemization and side reactions, presenting a clean electrophile for the amine to attack.[1]
Workflow for the Synthesis of N-Methoxy-N-methyl-1H-indazole-3-carboxamide
Caption: Synthesis workflow from starting materials to final product.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints and expected outcomes to ensure the reaction is proceeding as intended.
-
Reagent Preparation:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-Indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality: This pre-stirring period is crucial for the formation of the HOBt-activated ester, ensuring the highly reactive O-acylisourea intermediate is efficiently trapped.
-
In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) in a minimal amount of the same solvent and add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes. Causality: The base is required to neutralize the hydrochloride salt, liberating the free amine for reaction. Excess base also scavenges the HCl generated during the reaction.
-
-
Coupling Reaction:
-
Slowly add the N,O-dimethylhydroxylamine solution to the activated carboxylic acid mixture at room temperature.
-
Allow the reaction to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
-
Workup and Isolation:
-
Once the reaction is complete, pour the mixture into water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane. Self-Validation: The product is expected to be in the organic phase. A simple TLC of the aqueous and organic layers can confirm this.
-
Combine the organic layers and wash sequentially with 10% NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions (identified by TLC) and evaporate the solvent to afford N-Methoxy-N-methyl-1H-indazole-3-carboxamide as a solid.
-
Part 3: Reactivity and Application in Weinreb-Nahm Ketone Synthesis
The primary and most authoritative application of this molecule is its role in the Weinreb-Nahm ketone synthesis.[11] This reaction allows for the precise formation of a ketone by treating the Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagents). Its major advantage is the prevention of over-addition, a common problem where a second equivalent of the nucleophile adds to the newly formed ketone, resulting in an unwanted tertiary alcohol.[11]
Mechanism of Action: The Chelated Intermediate
The success of the Weinreb ketone synthesis hinges on the formation of a remarkably stable tetrahedral intermediate.
-
Nucleophilic Addition: The organometallic reagent (R-MgBr or R-Li) adds to the carbonyl carbon of the Weinreb amide.
-
Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by chelation. The metal cation (Mg²⁺ or Li⁺) is coordinated by both the newly formed anionic oxygen and the methoxy oxygen of the amide group.[11][12]
-
Stability at Low Temperature: This chelated six-membered ring is stable at low temperatures and does not collapse to eliminate the amide group.
-
Acidic Workup: Upon aqueous acidic workup, the stable intermediate is hydrolyzed, collapsing to release the desired ketone product.
Diagram of the Weinreb-Nahm Reaction Mechanism
Caption: The reaction mechanism highlighting the stable chelated intermediate.
Application in Drug Development
As a building block for protein degraders and other complex therapeutics, the ability to perform this transformation is critical.[2] It allows for the modular and convergent synthesis of compound libraries. The stable indazole-Weinreb amide can be prepared on a large scale. Then, in the final stages of a synthesis, a diverse array of R-groups can be introduced via different Grignard or organolithium reagents, each one yielding a unique ketone. These ketones can then be further elaborated, for example, by reduction to alcohols or conversion to amines, providing rapid access to a wide range of structurally diverse final compounds for biological screening.
Part 4: Data and Reagent Summary
Table 2: Key Reagent Properties
| Reagent | CAS Number | Molecular Weight | Key Properties |
| 1H-Indazole-3-carboxylic acid | 4498-67-3 | 162.15 g/mol | Off-white to yellow powder, m.p. 262-271 °C.[3][9][13] |
| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | 97.54 g/mol | White crystalline powder, soluble in water.[8][14][15] |
Conclusion
N-Methoxy-N-methyl-1H-indazole-3-carboxamide is far more than a simple chemical intermediate; it is an enabling tool for modern synthetic chemistry. By combining the desirable indazole scaffold with the robust and predictable reactivity of the Weinreb amide, it provides an unparalleled solution to the classic problem of controlled acylation. Its ability to cleanly convert into a diverse range of ketones upon reaction with organometallics makes it an invaluable asset for researchers in drug discovery and development. Understanding the mechanistic principles behind its synthesis and reactivity, as detailed in this guide, is the key to unlocking its full potential in the creation of novel and impactful molecules.
References
-
N-Methoxy-N-methyl-1H-indazole-3-carboxamide, min 98%, 1 gram . CP Lab Safety. [Link]
-
N-Methoxy-N-methyl-1H-indazole-3-carboxamide . LookChem. [Link]
-
1H-Indazole-3-carboxamide, N-methoxy-N-methyl- . ChemBK. [Link]
-
N-methoxy-N-methyl-1H-indazole-3-carboxamide . Sunway Pharm Ltd. [Link]
-
6-methoxy-N-methyl-1H-indazole-3-carboxamide . PubChem, National Center for Biotechnology Information. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
methyl 1H-indazole-3-carboxylate . PubChem, National Center for Biotechnology Information. [Link]
- Process for preparing 1-methylindazole-3-carboxylic acid.
-
N,O-Dimethylhydroxylamine . Wikipedia. [Link]
-
Weinreb ketone synthesis . Wikipedia. [Link]
-
Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube. [Link]
-
N-Methoxy-N-methylcyanoformamide . Organic Syntheses. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications . Journal of Chemical Reviews. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives . ResearchGate. [Link]
-
Synthesis of hydroxamates (Weinreb amides) . Organic Chemistry Portal. [Link]
-
What IS the Weinreb Amide? . YouTube. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 4. N-Methoxy-N-methyl-1H-indazole-3-carboxamide|lookchem [lookchem.com]
- 5. N-methoxy-N-methyl-1H-indazole-3-carboxamide - CAS:351457-12-0 - Sunway Pharm Ltd [3wpharm.com]
- 6. 6-methoxy-N-methyl-1H-indazole-3-carboxamide | C10H11N3O2 | CID 11660209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. N,O-二甲基羟胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. CAS 6638-79-5: N,O-Dimethylhydroxylamine hydrochloride [cymitquimica.com]
- 11. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. インダゾール-3-カルボン酸 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 14. N,O-Dimethylhydroxylamine hydrochloride | 6638-79-5 [chemicalbook.com]
- 15. 99% Pure N-O Dimethylhydroxylamine | High Quality Chemical [ketonepharma.com]
